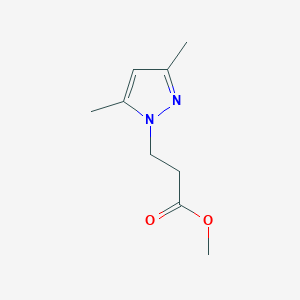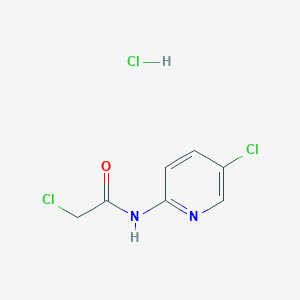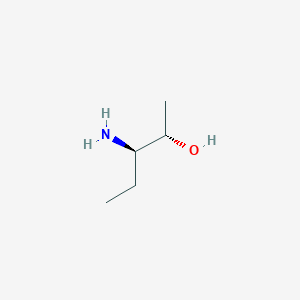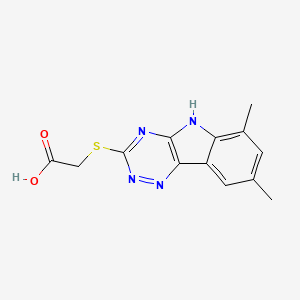![molecular formula C17H23N3O2 B3141671 8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 483293-02-3](/img/structure/B3141671.png)
8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one
Übersicht
Beschreibung
8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one, commonly referred to as 8-MEMQ, is a novel small molecule that has been studied for its potential applications in various scientific research fields. 8-MEMQ is a quinolone derivative that has been found to possess a variety of biological activities, such as anti-inflammatory, antioxidant, and anti-cancer properties. 8-MEMQ has gained considerable attention in recent years due to its potential as a therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
1. In Vitro Metabolic Fate and Toxicological Screening
The compound has been studied for its metabolic fate in vitro, particularly as a synthetic cannabinoid receptor agonist. Studies like Richter et al. (2022) have focused on identifying phase I and II metabolites in human liver S9 fraction incubations, examining the involvement of human monooxygenases and carboxylesterases. This research is crucial for toxicological screenings and understanding the metabolic pathways of such compounds (Richter et al., 2022).
2. Synthesis and Structural Analysis
Studies have explored the synthesis of compounds related to 8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one, examining their structures through methods like X-ray analysis. For instance, Ukhin et al. (2010) investigated the reactions leading to various quinoline derivatives, contributing to the understanding of their chemical structures and potential applications (Ukhin et al., 2010).
3. Analytical Profiling for Forensic and Clinical Investigations
Compounds like 8-Methyl-3-[(2-morpholin-4-yl-ethylamino)-methyl]-1H-quinolin-2-one are also studied for their analytical profiles, which are essential in forensic and clinical investigations of new psychoactive substances. Research by Brandt et al. (2020) provides comprehensive characterization, including impurity data, that aids in understanding these compounds in forensic contexts (Brandt et al., 2020).
4. Exploration of Medicinal Chemistry and Pharmacology
The compound and its derivatives have been investigated in medicinal chemistry for their potential therapeutic applications. For example, Steinfeld et al. (2011) studied a related molecule for its affinity and activity with muscarinic acetylcholine and β2-adrenoceptors, contributing to the development of new therapeutic agents (Steinfeld et al., 2011).
5. Development of Antimicrobial Agents
Research has also focused on synthesizing derivatives as potential antimicrobial agents. For example, Holla et al. (2006) synthesized pyrazolo[3,4-d]pyrimidine derivatives, examining their antibacterial and antifungal activities, thereby contributing to the search for new antimicrobial compounds (Holla et al., 2006).
6. Investigations into Anticancer Properties
The potential anticancer properties of quinoline derivatives have been a subject of study, with Kumar et al. (2018) exploring quinolone-substituted quinazolinones for their anti-inflammatory and anticancer activities. This research is significant for developing new anticancer therapies (Kumar et al., 2018).
Eigenschaften
IUPAC Name |
8-methyl-3-[(2-morpholin-4-ylethylamino)methyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-3-2-4-14-11-15(17(21)19-16(13)14)12-18-5-6-20-7-9-22-10-8-20/h2-4,11,18H,5-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXJDWCEGXIZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)



![[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II)](/img/structure/B3141642.png)




![3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B3141667.png)

![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-, methyl ester](/img/structure/B3141698.png)